molecular formula C10H10N4O B14503262 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine CAS No. 64500-04-5

3-Ethoxy-6-phenyl-1,2,4,5-tetrazine

Cat. No.: B14503262
CAS No.: 64500-04-5
M. Wt: 202.21 g/mol
InChI Key: HKLLAERSQSAKKA-UHFFFAOYSA-N
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Description

3-Ethoxy-6-phenyl-1,2,4,5-tetrazine is a specialized derivative of the 1,2,4,5-tetrazine heterocycle, a class of compounds known for their exceptional reactivity and deep color . This compound is presented for research applications in chemical biology and materials science. Its core research value lies in its participation as a diene in Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition reactions, which are among the fastest known bioorthogonal "click" reactions . This rapid and selective reactivity makes this compound an invaluable tool for the labeling and conjugation of biomolecules, enabling applications in live-cell imaging, drug delivery systems, and the development of diagnostic probes . The electron-deficient tetrazine ring also lends itself to the development of functional materials. Researchers utilize such tetrazine derivatives in the design of photo- and electroactive materials, including components for luminescent elements, photosensitive oligomers, and photoelectric conversion devices . The ethoxy and phenyl substituents influence the compound's electronic properties, allowing for fine-tuning of its absorption, emission, and redox characteristics for specific applications. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this compound with standard laboratory safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64500-04-5

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

3-ethoxy-6-phenyl-1,2,4,5-tetrazine

InChI

InChI=1S/C10H10N4O/c1-2-15-10-13-11-9(12-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

HKLLAERSQSAKKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(N=N1)C2=CC=CC=C2

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Ethoxy 6 Phenyl 1,2,4,5 Tetrazine

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition Reactions

The IEDDA reaction is a powerful tool in chemical biology and materials science. rsc.orgrsc.org It involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), with an electron-rich dienophile. rsc.orgresearchgate.net This is followed by a retro-Diels-Alder reaction that results in the extrusion of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product which can then oxidize to a pyridazine (B1198779). researchgate.netnih.gov The exceptional speed and biocompatibility of this reaction make it ideal for applications like bioconjugation and in vivo imaging. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory is often used to explain the reactivity in IEDDA reactions. nih.govwikipedia.org According to this theory, the reaction rate is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). wikipedia.org Electron-withdrawing groups on the tetrazine lower its LUMO energy, leading to a smaller HOMO-LUMO gap and a faster reaction rate. rsc.orgresearchgate.net Conversely, electron-donating groups raise the LUMO energy, slowing down the reaction. rsc.org

However, recent studies suggest that FMO interactions may not be the sole determinant of reactivity for all tetrazines. nih.gov In some cases, particularly with asymmetrically substituted tetrazines, factors like Pauli repulsion and distortion energy can play a more significant role. nih.govresearchgate.net For instance, monosubstituted tetrazines can exhibit high reactivity due to reduced Pauli repulsion, which allows for a more asynchronous transition state and lower distortion energy. nih.gov

The ethoxy and phenyl groups on 3-ethoxy-6-phenyl-1,2,4,5-tetrazine significantly influence its reaction kinetics. The phenyl group is generally considered to be electron-withdrawing, which would be expected to increase the reaction rate by lowering the tetrazine's LUMO energy. nih.gov The ethoxy group, being an electron-donating group, would typically be expected to decrease the reaction rate. rsc.org

Table 1: Reaction Rate Constants of Selected Tetrazines with Bicyclononyne (BCN) in Methanol

Tetrazine Rate Constant (M⁻¹s⁻¹) Reference
3,6-diphenyl-1,2,4,5-tetrazine 3.6 nih.gov
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine 118 nih.gov
3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine 23 nih.gov
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine 125 nih.gov

Both electronic and steric factors are critical in determining the IEDDA reactivity of this compound.

Electronic Effects: As predicted by FMO theory, electron-withdrawing substituents on the tetrazine ring generally accelerate the IEDDA reaction, while electron-donating groups have the opposite effect. rsc.orgrsc.org This is due to the lowering of the diene's LUMO energy, which strengthens the interaction with the dienophile's HOMO. researchgate.net

Steric Effects: Steric hindrance from bulky substituents on either the tetrazine or the dienophile can significantly reduce the reaction rate by increasing the energy required to reach the transition state. rsc.orgrsc.org For example, monosubstituted tetrazines often react faster than their disubstituted counterparts, even those with strong electron-withdrawing groups, due to reduced steric clash. rsc.orgresearchgate.net This highlights that a balance between electronic activation and steric accessibility is key to achieving high reactivity.

For an unsymmetrically substituted tetrazine like this compound, the cycloaddition with an unsymmetrical dienophile can lead to two possible regioisomers. The regioselectivity of the reaction is influenced by both electronic and steric factors. nih.govresearchgate.net

In many cases, the reaction proceeds with high regioselectivity, often yielding a single product. nih.govresearchgate.net For instance, in the reaction of unsymmetrical tetrazines with enamines, the more nucleophilic carbon of the enamine preferentially attacks the tetrazine carbon bearing the less sterically demanding or more electron-deficient substituent. nih.gov DFT studies on the hetero-Diels-Alder reactions of asymmetric tetrazines have shown that the regioselectivity can be explained by a polar cycloaddition model, where the initial nucleophilic attack of the dienophile on the electrophilically activated tetrazine is the rate-determining and regioselectivity-determining step. acs.org

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the transition states and intermediates of IEDDA reactions involving tetrazines. acs.org The reaction typically proceeds through a concerted but asynchronous transition state. nih.gov The degree of asynchronicity can be influenced by the substituents on the tetrazine. nih.gov

Distortion-interaction analysis is a computational tool used to dissect the activation energy into two components: the energy required to distort the reactants into the transition state geometry (distortion energy) and the interaction energy between the distorted molecules in the transition state. nih.govrsc.org This analysis has revealed that for some tetrazines, a lower distortion energy, rather than stronger orbital interactions, is the primary reason for enhanced reactivity. nih.govnih.gov The reaction proceeds via a bicyclic intermediate which is often unstable and rapidly undergoes a retro-Diels-Alder reaction. nih.gov

The hallmark of the IEDDA reaction of 1,2,4,5-tetrazines is the elimination of a molecule of dinitrogen (N₂). researchgate.neteur.nl This extrusion occurs from the initial bicyclic adduct formed after the [4+2] cycloaddition. nih.gov The release of N₂ gas is a thermodynamically favorable process that drives the reaction forward and renders it irreversible. researchgate.neteur.nl This elimination leads to the formation of a 4,5-dihydropyridazine, which can subsequently tautomerize or be oxidized to the corresponding pyridazine. nih.gov

In the context of bioorthogonal chemistry, the only byproduct being the biologically inert N₂ gas is a significant advantage. eur.nl However, in the synthesis of unsymmetrical tetrazines, the formation of symmetrical tetrazine byproducts can occur. nih.gov

Other Cycloaddition and Addition Reactions

The most prominent reaction of 1,2,4,5-tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govnih.govsigmaaldrich.com In these reactions, the electron-poor tetrazine acts as the diene and reacts with electron-rich dienophiles such as alkenes and alkynes. The reaction typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen to form a stable dihydropyridazine or pyridazine product. nih.govnih.gov

The rate of the IEDDA reaction is highly sensitive to the electronic nature of the substituents on the tetrazine ring. researchgate.net Electron-withdrawing groups enhance the reactivity by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the dienophile's Highest Occupied Molecular Orbital (HOMO). nih.gov Conversely, electron-donating groups are known to decrease the reaction rate. chemrxiv.org For this compound, the ethoxy group acts as an electron-donating substituent, which is expected to reduce its reactivity in IEDDA reactions compared to tetrazines bearing electron-withdrawing groups. chemrxiv.org

The unsymmetrical nature of this compound also introduces the element of regioselectivity in its cycloaddition reactions. nih.gov The reaction with an unsymmetrical dienophile can potentially yield two different regioisomers. The regiochemical outcome is often governed by a complex interplay of steric and electronic factors of both the tetrazine and the dienophile. nih.govresearchgate.net In analogous unsymmetrical tetrazines, cycloaddition reactions have been shown to be highly regioselective, often yielding a single product. nih.gov

Beyond the conventional IEDDA reactions, 1,2,4,5-tetrazines can also undergo a formal [4+2] cycloaddition across two of the nitrogen atoms (N1 and N4) when reacted with enamines in the presence of a hydrogen-bonding solvent like hexafluoroisopropanol (HFIP). This reaction pathway leads to the formation of 1,2,4-triazine (B1199460) derivatives after the elimination of a nitrile. This alternative mode of reactivity highlights the versatile nature of the tetrazine core.

Table 1: Cycloaddition Reactions of Analogue 1,2,4,5-Tetrazines This table presents data for compounds analogous to this compound to illustrate typical reactivity.

Tetrazine AnalogueDienophileProduct TypeKey Findings
3,6-Diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)DihydropyridazineServes as a reference for reaction rates; the phenyl groups provide moderate reactivity. nih.gov
3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)DihydropyridazineThe electron-donating methoxy (B1213986) groups slow the reaction rate compared to the diphenyl analogue. nih.gov
3-Methylsulfinyl-6-methylthio-1,2,4,5-tetrazineEnamines, Ketene Acetals1,2-DiazinesThe electron-withdrawing sulfinyl group significantly enhances reactivity, allowing reactions under mild conditions. The reaction is highly regioselective. nih.gov
3,6-Bis(thiomethyl)-1,2,4,5-tetrazineEnamines in HFIP1,2,4-TriazinesDemonstrates an alternative N1/N4 cycloaddition pathway promoted by hydrogen-bonding solvents.

Nucleophilic Attack and Ring-Opening/Ring-Closure Pathways

The electron-deficient 1,2,4,5-tetrazine ring is highly susceptible to nucleophilic attack. researchgate.net This electrophilicity can lead to several reaction pathways, including nucleophilic aromatic substitution (SNAr) and ring-opening or transformation reactions.

Nucleophilic aromatic substitution on the tetrazine ring is a known process, especially when a suitable leaving group is present at the 3- or 6-position. chemrxiv.orgnih.gov For instance, 3,6-dichloro-1,2,4,5-tetrazine (B31795) readily undergoes substitution with nucleophiles like phenols and thiols. nih.gov In the case of this compound, the ethoxy group is generally not a good leaving group, making a direct SNAr reaction less probable under standard conditions. However, the use of strong nucleophiles could potentially lead to the degradation of the tetrazine ring. researchgate.netchemrxiv.org

The stability of the tetrazine ring towards nucleophiles is a critical factor, particularly in biological applications. While electron-withdrawing substituents increase the rate of desired cycloadditions, they also render the tetrazine core more vulnerable to degradation by biological nucleophiles. researchgate.net Tetrazines with electron-donating groups, such as the ethoxy group in this compound, are generally more stable but exhibit slower cycloaddition kinetics. chemrxiv.org

In some cases, nucleophilic attack can occur at a carbon atom of the tetrazine ring, leading to the formation of dihydrotetrazine adducts or initiating complete ring cleavage, depending on the nucleophile and the reaction conditions. For example, reactions with S-nucleophiles have been shown to result in substitution products, but also side products from redox reactions due to the high electrophilicity of the tetrazine ring. researchgate.net

Table 2: Nucleophilic Interactions with Analogue 1,2,4,5-Tetrazine Systems This table presents data for compounds analogous to this compound to illustrate typical reactivity with nucleophiles.

Tetrazine SystemNucleophileProduct Type / OutcomeKey Findings
3,6-Dichloro-1,2,4,5-tetrazinePhenols, Thiols3,6-Disubstituted-1,2,4,5-tetrazinesClassic example of SNAr on the tetrazine ring. nih.gov
3-Bromo-6-methyl-1,2,4,5-tetrazineAlcohols, AminesNucleophilic aromatic substitution productsThe bromo group acts as a leaving group, but direct substitution can be outcompeted by other reactions. chemrxiv.org
3,6-Diazolyl-1,2,4,5-tetrazinesThiolsThio-substituted tetrazinesSubstitution of the azolyl group occurs, but side reactions due to the ring's electrophilicity are common. researchgate.net
General 1,2,4,5-tetrazinesAlkenes (Dienophiles)Dihydropyridazines/PyridazinesThe overall transformation is a cycloaddition-elimination sequence, which can be mechanistically viewed as a nucleophilic attack followed by ring-opening and re-closure. nih.gov

Spectroscopic Characterization and Advanced Analytical Methods for 3 Ethoxy 6 Phenyl 1,2,4,5 Tetrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy, the chemical shifts of the protons in the ethoxy and phenyl groups confirm their presence and connectivity. For instance, the characteristic signals for the ethoxy group include a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum. The integration of these signals provides the ratio of protons, further validating the structure. NMR is also instrumental in monitoring reactions involving the tetrazine core. For example, in inverse electron demand Diels-Alder (iEDDA) reactions, the disappearance of the alkene peaks from a reactant can be observed, indicating the progress of the cycloaddition. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum will show distinct signals for the carbons of the ethoxy group, the phenyl ring, and the tetrazine ring itself. The chemical shifts of the tetrazine carbons are particularly informative. For example, in related tetrazine derivatives, the tetrazine carbon signals appear around 166 ppm. nih.gov

Table 1: Representative NMR Data for Substituted Tetrazines.
CompoundTechniqueSolventChemical Shifts (δ, ppm)
3,6-diphenyl-1,2,4,5-tetrazine¹H NMRNot specifiedAromatic protons
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride¹H NMRD₂O8.48 (d, 2H), 7.74 (d, 2H), 4.36 (s, 2H), 3.11 (s, 3H) nih.gov
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride¹H NMRD₂O10.43 (s, 1H), 8.54 (d, 2H), 7.75 (d, 2H), 4.37 (s, 2H) nih.gov
3,6-bis-(2-hexyldecan-1-yl)-tetrazine¹³C NMRNot specified166.40 (tetrazine), 72.81, 72.42 (O-CH₂), plus alkyl signals nih.gov
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride¹³C NMRD₂O170.36, 166.71, 140.06, 134.89, 132.61, 131.44, 45.59, 23.00 nih.gov
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride¹³C NMRD₂O169.11, 160.39, 140.49, 134.95, 132.62, 131.84, 45.60 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Studies

UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of this compound. The characteristic pink or red color of tetrazines is due to a weak n→π* electronic transition in the visible region of the electromagnetic spectrum, typically occurring around 510-550 nm. researchgate.netresearchgate.net A more intense π→π* transition is observed in the ultraviolet region, usually between 290-330 nm. researchgate.netnih.gov

The position and intensity of these absorption bands are sensitive to the substituents on the tetrazine ring and the solvent used. This sensitivity allows for the fine-tuning of the compound's optical properties. researchgate.net

UV-Vis spectroscopy is also widely used to monitor the progress of reactions involving tetrazines. nih.gov For instance, during an inverse electron demand Diels-Alder (iEDDA) reaction, the characteristic color of the tetrazine disappears as it is converted into a colorless dihydropyridazine (B8628806) or pyridazine (B1198779) product. nih.gov By monitoring the decrease in absorbance at the λmax of the tetrazine's visible band over time, the reaction kinetics can be determined. nih.govharvard.edu This method has been employed to study the stability of tetrazines in various media, such as phosphate-buffered saline (PBS) and fetal bovine serum (FBS). harvard.eduub.edu

Table 2: UV-Vis Absorption Data for Substituted Tetrazines.
CompoundSolventλmax (nm)Transition
3,6-diaryl-1,2,4,5-tetrazinesCyclohexane and Acetonitrile500-550 researchgate.netn→π researchgate.net
3,6-diaryl-1,2,4,5-tetrazinesCyclohexane and Acetonitrile290-330 researchgate.netπ→π researchgate.net

Time-Resolved Spectroscopy for Excited State Dynamics and Photophysical Processes

Time-resolved spectroscopic techniques, such as time-correlated single photon counting (TC-SPC) and femtosecond transient absorption (fs-TA), are employed to study the dynamics of the excited states of tetrazine derivatives. These methods provide insights into the photophysical processes that occur after the molecule absorbs light, including fluorescence and intersystem crossing.

While some tetrazine derivatives are highly fluorescent, others, particularly those with aromatic substituents, exhibit weak fluorescence. researchgate.netresearchgate.net Time-resolved studies on 3,6-diaryl-1,2,4,5-tetrazines have shown that after excitation to a higher energy ππ* state, internal conversion to the lowest excited singlet state (S₁) is unusually slow, on the order of picoseconds. researchgate.net

Furthermore, intersystem crossing, a process where the molecule transitions from a singlet excited state to a triplet excited state, can be a significant decay pathway that competes with fluorescence. nih.govresearchgate.net The rate of intersystem crossing is influenced by the substituents on the tetrazine ring. nih.govresearchgate.net For example, 3,6-dialkoxy derivatives have a higher rate of intersystem crossing compared to 3-chloro-6-alkoxytetrazines, which explains the higher fluorescence quantum yields of the latter. nih.govresearchgate.net

Mass Spectrometry for Molecular Identification and Gaseous Product Analysis

Mass spectrometry is an essential analytical technique for the unambiguous identification of this compound. It provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements, further solidifying the compound's identity. nih.gov

In addition to molecular identification, mass spectrometry, often coupled with thermogravimetric analysis and Fourier-transform infrared spectroscopy (TG-FTIR-MS), can be used to analyze the gaseous products of the thermal decomposition of tetrazine-containing materials. nih.gov This is particularly relevant for nitrogen-rich tetrazine derivatives, which can serve as gas-generating agents. nih.gov The analysis of decomposition products, which may include nitrogen (N₂), carbon dioxide (CO₂), and water (H₂O), is crucial for understanding the compound's behavior at elevated temperatures. nih.gov

Computational and Theoretical Studies on 3 Ethoxy 6 Phenyl 1,2,4,5 Tetrazine

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure and geometry of molecules. researchgate.net For 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict key structural and electronic parameters. nih.govnih.gov

Theoretical studies on related 1,2,4,5-tetrazine (B1199680) derivatives confirm that these calculations can reliably reproduce molecular structures. researchgate.netnih.govresearchgate.net The calculations for this compound would typically start with a geometry optimization to find the lowest energy conformation. The results would provide precise data on bond lengths, bond angles, and dihedral angles. The central 1,2,4,5-tetrazine ring is expected to be nearly planar, a characteristic feature of this heterocyclic system. nih.gov The phenyl and ethoxy substituents' orientation relative to this plane is determined by a balance of electronic effects and steric hindrance.

Electronic properties derived from DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and its electronic absorption spectrum. In substituted tetrazines, the HOMO is often associated with the π-system of the rings, while the LUMO is typically centered on the electron-deficient tetrazine core.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterDescriptionPredicted Value
Bond Lengths (Å)
N1-N2Tetrazine Ring~1.33 Å
N2-C3Tetrazine Ring~1.34 Å
C3-N4Tetrazine Ring~1.34 Å
C3-OEthoxy Linkage~1.36 Å
C6-C(phenyl)Phenyl Linkage~1.48 Å
**Bond Angles (°) **
N1-N2-C3Tetrazine Ring~116°
N2-C3-N4Tetrazine Ring~127°
C3-N4-N5Tetrazine Ring~116°
Dihedral Angles (°)
C(phenyl)-C6-N5-N4Phenyl-Tetrazine Twist~20-30°

Prediction of Reactivity, Selectivity, and Mechanistic Insights (e.g., Fukui Functions)

Conceptual DFT provides a framework for understanding and predicting chemical reactivity. Fukui functions are a key descriptor within this framework, identifying the regions in a molecule most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov

There are three main types of condensed Fukui functions used to predict site selectivity: nih.govresearchgate.net

ƒ+ : Predicts the site for a nucleophilic attack (where an electron is added).

ƒ- : Predicts the site for an electrophilic attack (where an electron is removed).

ƒ⁰ : Predicts the site for a radical attack.

For this compound, calculations would likely show that the electron-deficient carbon atoms (C3 and C6) of the tetrazine ring are the primary sites for nucleophilic attack. Conversely, the nitrogen atoms of the tetrazine ring, possessing lone pairs of electrons, are typically the most favorable sites for electrophilic attack. The phenyl and ethoxy groups modify the electronic distribution, and their influence on the reactivity of specific atoms can be quantified using Fukui analysis. This analysis is crucial for understanding the mechanisms of reactions involving tetrazines, such as their participation in inverse electron-demand Diels-Alder reactions. nih.govnih.gov

Table 2: Predicted Site Selectivity in this compound using Fukui Functions

Atomic SitePredicted ReactivityRationale
C3 and C6 Susceptible to Nucleophilic AttackElectron-deficient carbons in the tetrazine ring.
N1, N2, N4, N5 Susceptible to Electrophilic AttackNitrogen atoms with lone pair electrons.
Phenyl Ring Susceptible to Electrophilic AttackStandard aromatic reactivity, modified by the tetrazine substituent.

Quantum Chemical Analysis of Photophysical Properties

Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), are essential for studying the excited-state properties of molecules and rationalizing their photophysical behavior, such as absorption, fluorescence, and non-radiative decay processes. uzh.ch

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet state (Tₙ). rsc.org For many organic molecules, ISC is a significant pathway that competes with fluorescence, leading to quenching of the emission. rsc.org

In tetrazines, the presence of nitrogen atoms facilitates spin-orbit coupling, which is a prerequisite for efficient ISC. Computational studies can map the potential energy surfaces of the relevant singlet and triplet states. The rate of ISC is highly dependent on the energy gap between the S₁ state and nearby triplet states (Tₙ) and the magnitude of the spin-orbit coupling between them. Calculations can identify the specific triplet states involved and predict the likely pathways and rates for this quenching mechanism.

The fluorescence of many molecules is effectively quenched by the attachment of a tetrazine moiety. nih.gov This makes them valuable components in "turn-on" fluorescent probes for bioimaging. rsc.org Several quenching mechanisms have been identified through computational and experimental studies.

Energy Transfer to a Dark State (ETDS) : This is a predominant mechanism where the tetrazine acts as an energy acceptor. rsc.org After the molecule absorbs light, the excitation energy is transferred from the primary chromophore (in this case, the phenyl group could be considered a simple one) to a low-lying, non-emissive "dark state" of the tetrazine. nih.gov This energy is then dissipated non-radiatively (e.g., as heat). The efficiency of this transfer can occur through Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer (DET). nih.govnih.gov

Photoinduced Electron Transfer (PET) : In some cases, quenching can occur via electron transfer between the excited fluorophore and the quencher. nih.gov Given the electron-deficient nature of the tetrazine ring, it can act as an electron acceptor in a PET process.

Internal Conversion to a Dark State (ICDS) : For tetrazine systems with integrated π-conjugation, fluorescence can be quenched by an efficient internal conversion (a non-radiative process between states of the same spin) from the bright excited state to a dark excited state. rsc.org The efficiency of ICDS is often correlated with the energy gap between the bright and dark states. rsc.org

Table 3: Comparison of Fluorescence Quenching Mechanisms in Tetrazines

MechanismDescriptionKey Factors
ETDS Energy transfer from an excited donor to a non-emissive tetrazine acceptor state. nih.govrsc.orgSpectral overlap, distance between donor/acceptor, large excited-state energy gap. rsc.org
PET Electron transfer between the excited state and the tetrazine moiety. nih.govRedox potentials of donor/acceptor, electronic coupling.
ICDS Rapid internal conversion from a bright excited state to a dark excited state. rsc.orgSmall energy gap between bright (S₂) and dark (S₁) states. rsc.org

The freedom of movement within a molecule can significantly impact its fluorescent properties. For this compound, the rotation of the phenyl and ethoxy groups around their single bonds connecting to the tetrazine core is a key factor. nih.gov

Computational models can simulate these rotational dynamics. Unrestricted intramolecular rotation can create pathways for non-radiative decay of the excited state, effectively quenching fluorescence. This is because the rotation allows the molecule to access specific geometries (conical intersections) where the potential energy surfaces of the excited and ground states cross, facilitating rapid, radiationless de-excitation. When these rotations are restricted, for example in a viscous solvent or a solid matrix, these non-radiative pathways can be blocked, leading to an increase in fluorescence quantum yield, a phenomenon known as rotation-induced fluorogenicity.

Conformational Analysis and Intramolecular Repulsive Interactions

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule and the energy barriers between them. For this compound, the primary conformational flexibility comes from the rotation of the substituents.

DFT calculations are used to construct a potential energy surface by systematically changing the dihedral angles that define the orientation of the phenyl and ethoxy groups relative to the tetrazine ring. These calculations reveal the global minimum energy conformation as well as any local minima.

A key factor governing the preferred conformation is the presence of intramolecular repulsive interactions (steric hindrance). For the phenyl group, there is a steric clash between its ortho-hydrogens and the adjacent nitrogen atoms of the tetrazine ring. This repulsion typically forces the phenyl ring to be twisted out of the plane of the tetrazine ring by a certain angle, rather than being perfectly coplanar. A similar analysis applies to the ethoxy group. Computational analysis can precisely quantify these repulsive forces and predict the equilibrium dihedral angles that represent the best compromise between stabilizing π-conjugation (which favors planarity) and destabilizing steric repulsion.

Applications of 3 Ethoxy 6 Phenyl 1,2,4,5 Tetrazine in Advanced Chemical Research

Role in Bioorthogonal Ligation Chemistry

Bioorthogonal ligation refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.gov The IEDDA reaction between tetrazines and strained alkenes or alkynes is a prime example of a bioorthogonal ligation, prized for its rapid kinetics and high selectivity.

Development of Catalyst-Free Click Reactions

A key advantage of tetrazine-based IEDDA reactions is that they are "click" reactions, meaning they are highly efficient, produce minimal byproducts, and, crucially, can proceed without the need for a catalyst. nih.gov This is particularly important for in vivo applications where the introduction of potentially toxic metal catalysts, often used in other click reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is undesirable. researchgate.netbath.ac.uk The reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) or norbornene, is driven by the release of ring strain in the dienophile and the favorable electronic arrangement of the reactants. nih.gov The reaction mechanism involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases dinitrogen gas, rendering the reaction irreversible. acs.org

Design of Reagents with Tunable Reaction Kinetics for Multiplexed Labeling

The ability to tune the reaction kinetics of tetrazines is a critical feature for applications such as multiplexed labeling, where multiple targets are labeled simultaneously and selectively. The rate of the IEDDA reaction is highly dependent on the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups (EWGs) on the tetrazine decrease the energy of its lowest unoccupied molecular orbital (LUMO), accelerating the reaction with an electron-rich dienophile. Conversely, electron-donating groups (EDGs) increase the LUMO energy, leading to slower reaction rates. rsc.org

In the case of 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine, the ethoxy group acts as an EDG, while the phenyl group has a more moderate electronic effect. This substitution pattern would be expected to result in a tetrazine with intermediate reactivity compared to tetrazines bearing two EWGs or two strong EDGs. This tunable reactivity is essential for designing orthogonal labeling strategies. For instance, a highly reactive tetrazine can be used for rapid labeling of one target, while a less reactive one, like this compound could be, can be used for the subsequent, slower labeling of a second target in the same system. googleapis.com

Table 1: Representative Second-Order Rate Constants for the Reaction of Various Substituted Tetrazines with a Dienophile. This table illustrates the effect of substituents on reaction kinetics. Data is sourced from studies on analogous compounds.

Tetrazine Substituent 1Tetrazine Substituent 2DienophileRate Constant (M⁻¹s⁻¹)Reference
Pyridin-2-ylPyridin-2-ylBicyclononyne (BCN)118 googleapis.com
PhenylPhenylBicyclononyne (BCN)3.6 googleapis.com
4-Hydroxyphenyl4-HydroxyphenylBicyclononyne (BCN)0.58 googleapis.com
4-Methoxyphenyl4-MethoxyphenylBicyclononyne (BCN)1.4 googleapis.com

Note: BCN (Bicyclononyne) is a commonly used strained alkyne in click chemistry.

Orthogonality and Selectivity in Chemically Complex Systems

The high selectivity of the tetrazine-based IEDDA reaction allows it to be performed in chemically complex environments, such as inside living cells, without cross-reactivity with other functional groups present in biomolecules like amines and thiols. This orthogonality is a cornerstone of bioorthogonal chemistry. nih.gov Furthermore, different tetrazine-dienophile pairs can exhibit mutual orthogonality, enabling the simultaneous tracking of multiple biological processes. For example, a fast-reacting tetrazine-TCO pair could be used alongside a slower-reacting tetrazine-norbornene pair, or even another orthogonal click reaction like the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org The predictable reactivity of asymmetrically substituted tetrazines like this compound would contribute to the expanding toolbox of orthogonal reagents available to researchers.

Engineering of Advanced Materials and Polymeric Scaffolds

The versatility of tetrazine chemistry extends beyond bio-labeling to the field of materials science, where it is used for the fabrication and functionalization of advanced materials, including polymeric scaffolds and hydrogels.

Fabrication and Functionalization of Polymeric Materials

Tetrazine-based click chemistry provides an efficient method for the functionalization of polymers. Polymers can be synthesized with pendant dienophile groups, such as norbornene, and then readily modified by introducing a tetrazine-bearing molecule of interest. This approach allows for the late-stage functionalization of materials, enabling the incorporation of a wide range of functionalities, including bioactive peptides, drugs, or imaging agents. The mild reaction conditions and high specificity of the tetrazine ligation are particularly advantageous for modifying delicate biomacromolecules.

Hydrogel Formation and Tunability through Tetrazine-Norbornene Chemistry

Hydrogels are water-swollen polymer networks that are widely used in biomedical applications, such as tissue engineering and drug delivery, due to their biocompatibility and tissue-like properties. Tetrazine-norbornene chemistry has emerged as a powerful tool for the formation of hydrogels with tunable properties.

In a typical approach, multi-arm poly(ethylene glycol) (PEG) polymers functionalized with tetrazine moieties are cross-linked with multi-arm PEG functionalized with norbornene groups. The rapid and specific IEDDA reaction between the tetrazine and norbornene units leads to the formation of a stable hydrogel network in situ. The gelation process is fast, catalyst-free, and can be performed under physiological conditions, making it suitable for encapsulating cells.

The mechanical properties of these hydrogels, such as their stiffness, can be precisely controlled by varying the concentration of the polymer precursors and the stoichiometry of the reactive groups. For instance, increasing the polymer concentration or using a 1:1 ratio of tetrazine to norbornene generally results in a stiffer hydrogel. The use of an asymmetrically substituted tetrazine like this compound could potentially influence the cross-linking density and the resulting mechanical properties of the hydrogel.

Table 2: Properties of Tetrazine-Norbornene Cross-linked PEG Hydrogels. This table presents typical data for hydrogels formed using tetrazine-norbornene chemistry, demonstrating the tunability of the system.

Polymer Concentration (wt%)Molar Ratio (Norbornene:Tetrazine)Storage Modulus (G') (Pa)Gelation Time (min)
31:1~700<10
41:1~2800<10
51:1~3800<10
42:1~600<10
41:2~1500<10

Data adapted from studies on similar PEG-based hydrogel systems. mdpi.com

Assembly of Microporous Annealed Particle (MAP) Scaffolds

The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, enabling the assembly of complex structures in biological environments. This compound has been utilized in the formation of Microporous Annealed Particle (MAP) scaffolds, which are injectable and macroporous biomaterials. These scaffolds are created by crosslinking microgels, and the IEDDA reaction provides a highly efficient and specific method for this process.

Development of Prodrug and Uncaging Strategies

The unique reactivity of 1,2,4,5-tetrazines, including this compound, has been harnessed to develop innovative prodrug and molecular uncaging strategies. These strategies rely on the ability of the tetrazine to mask a therapeutic agent or a reporter molecule until a specific trigger initiates its release.

Enzyme-Initiated Tetrazine Activation and Controlled Release Mechanisms

Researchers have designed systems where the activation of a tetrazine-caged compound is initiated by an enzymatic reaction. This approach provides a high degree of biological specificity. For instance, a prodrug can be designed with a tetrazine moiety linked to an enzyme-cleavable group. Upon enzymatic cleavage, the tetrazine becomes activated and can undergo an IEDDA reaction, leading to the release of the active drug. This "bioorthogonal cleavage" strategy allows for the targeted release of therapeutics at sites of specific enzyme activity, such as in tumor microenvironments where certain enzymes are overexpressed.

The general mechanism involves a stable tetrazine derivative that is unreactive until a specific enzyme acts upon it. This enzymatic action could, for example, remove a protecting group from a dienophile that is part of the same molecule, initiating an intramolecular IEDDA reaction with the this compound core. This intramolecular cyclization then leads to the release of the caged molecule.

Spatiotemporal Control over Molecular Activity

The IEDDA reaction involving tetrazines provides excellent spatiotemporal control over the activation of molecules. This is because the reaction is bioorthogonal and can be triggered by the introduction of a reaction partner at a specific time and location. For example, a biologically inert molecule functionalized with this compound can be systemically administered. Subsequently, a non-toxic dienophile can be administered to a specific tissue or organ. The ensuing IEDDA reaction will then locally activate the molecule, providing precise control over its biological activity.

This spatiotemporal control is crucial for minimizing off-target effects and enhancing the therapeutic index of potent drugs. The ability to control not only where but also when a molecule becomes active is a significant advancement in drug delivery and molecular imaging.

Design of Fluorogenic Probes and Labels

The inherent fluorescence-quenching ability of the tetrazine ring has made it a valuable component in the design of fluorogenic probes and labels. These probes are initially non-fluorescent (or weakly fluorescent) and become highly fluorescent upon reaction.

Fundamental Principles of Fluorescence Enhancement in Tetrazine-Based Systems

The fluorescence quenching ability of 1,2,4,5-tetrazines is attributed to their electron-deficient nature. When a fluorophore is in close proximity to a tetrazine moiety, its fluorescence is often quenched through various mechanisms, including Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). The IEDDA reaction between the tetrazine and a dienophile disrupts the electronic properties of the tetrazine ring. This disruption eliminates the quenching pathway, leading to a significant increase in the fluorescence of the nearby fluorophore. This "turn-on" fluorescence response provides a high signal-to-background ratio, which is ideal for imaging applications.

The this compound is particularly useful in this context due to its favorable reaction kinetics and stability, allowing for the design of robust fluorogenic probes.

Energy Transfer Processes (FRET, DET, TBET) in Fluorophore-Tetrazine Conjugates

Several energy transfer mechanisms can be at play in fluorophore-tetrazine conjugates, leading to the observed fluorescence quenching.

Förster Resonance Energy Transfer (FRET): In FRET, the excited-state energy of the fluorophore is non-radiatively transferred to the tetrazine, which acts as an acceptor (quencher). This process is highly dependent on the distance between the donor fluorophore and the acceptor tetrazine, as well as the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the tetrazine.

Dexter Electron Transfer (DET): DET involves the transfer of an electron from the excited fluorophore to the electron-deficient tetrazine ring, or vice versa. This process requires orbital overlap between the donor and acceptor and typically occurs at very short distances.

Through-Bond Energy Transfer (TBET): In some molecular designs, the fluorophore and tetrazine are connected by a rigid conjugated linker. In such cases, energy transfer can occur through the chemical bonds of the linker, a process known as through-bond energy transfer.

Rational Design Principles for Optimized Fluorogenic Probes

The development of optimized fluorogenic probes based on the this compound scaffold is guided by a set of key rational design principles. These principles focus on modulating the photophysical properties of the molecule to achieve a desired "off-on" switching of fluorescence upon reaction with a target molecule. The primary mechanisms at play are Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and manipulation of the electronic landscape of the tetrazine core through strategic substitution.

A central strategy in the design of these probes involves the covalent attachment of the this compound moiety to a fluorophore. researchgate.net In its native state, the tetrazine acts as an efficient quencher of the fluorophore's emission. This quenching effect is alleviated upon a bioorthogonal reaction, such as an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene or alkyne, leading to a significant increase in fluorescence intensity. nih.gov

The effectiveness of this quenching is highly dependent on several factors that can be fine-tuned through rational design:

Choice of Fluorophore: The spectral overlap between the emission of the fluorophore (donor) and the absorption of the tetrazine (acceptor) is a critical parameter for efficient FRET. nih.gov The selection of the fluorophore dictates the operational wavelength of the probe, with researchers developing probes spanning the visible to near-infrared (NIR) spectrum to suit various biological imaging applications. researchgate.netrsc.org

Linker Chemistry: The distance and relative orientation between the tetrazine quencher and the fluorophore are crucial for modulating the efficiency of FRET and PET. nih.govnih.gov The design of the linker that connects these two components is therefore a key aspect of probe optimization. Rigid linkers are often preferred to maintain a fixed distance and orientation, leading to more predictable and efficient quenching. nih.gov

Substituent Effects on the Tetrazine Core: The electronic properties of the 1,2,4,5-tetrazine (B1199680) ring can be significantly influenced by the nature of its substituents. The ethoxy group in this compound, being an electron-donating group, and the phenyl group, an aromatic substituent, play a crucial role in tuning the reactivity and photophysical properties of the tetrazine core.

The introduction of an alkoxy group, such as the ethoxy group, can impact the fluorescence quantum yields and lifetimes of tetrazine derivatives. Studies on related alkoxy-substituted tetrazines have shown that these substituents can influence the rates of intersystem crossing, a non-radiative decay pathway that competes with fluorescence. rsc.org For instance, research on 3,6-dialkoxy derivatives has indicated that they exhibit different rates of intersystem crossing compared to 3-chloro-6-alkoxy tetrazines, which in turn affects their fluorescence quantum yields. rsc.org

Furthermore, computational studies, such as those employing Density Functional Theory (DFT), are invaluable tools in the rational design process. These calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the tetrazine derivatives. irjweb.comnasc.ac.in The HOMO-LUMO gap is a key determinant of the molecule's electronic absorption and emission properties, as well as its reactivity. schrodinger.com By computationally screening different substituent patterns, researchers can predict how modifications will affect the probe's performance before undertaking complex synthesis.

For example, theoretical calculations can help to understand how the introduction of the ethoxy group at the 3-position and the phenyl group at the 6-position of the tetrazine ring influences the molecule's electronic structure and, consequently, its quenching efficiency and reactivity in iEDDA reactions. While specific experimental data for this compound is not extensively available in the public domain, the principles derived from studies on analogous asymmetrically substituted tetrazines provide a strong framework for its application and further development. nih.govsemanticscholar.org

The table below summarizes key design considerations and their impact on the properties of fluorogenic probes based on asymmetrically substituted tetrazines, which are applicable to this compound.

Design PrincipleParameter to OptimizeDesired Outcome
Quenching Mechanism Choice of fluorophore and its linkage to the tetrazineEfficient FRET or PET in the "off" state
Reactivity Electronic nature of tetrazine substituentsHigh reaction rate and specificity in bioorthogonal reactions
Photostability Intrinsic properties of the fluorophore and tetrazineResistance to photobleaching for long-term imaging
Solubility Overall molecular structure and appended functional groupsCompatibility with aqueous biological environments

The following table presents hypothetical photophysical data for a fluorogenic probe based on this compound, extrapolated from general principles and data for related compounds, to illustrate the expected changes upon reaction.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
This compound-Fluorophore Conjugate (Unreacted) ~520 (Tetrazine) / ~490 (Fluorophore)~515< 0.05< 0.5
iEDDA Product of the Conjugate (Reacted) ~490 (Fluorophore)~515> 0.6> 3.0

Q & A

Q. What are the standard synthetic routes for 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, analogous tetrazines (e.g., 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine) are synthesized via substitution of a leaving group (e.g., methylthio) with an ethoxy moiety under basic conditions . Optimization includes:
  • Temperature Control : Reactions are often conducted at 0–25°C to avoid decomposition.

  • Purification : Flash column chromatography (e.g., 20% diethyl ether in pentane) yields pure products (49–63% yield) .

  • Byproduct Analysis : Monitor reaction progress via TLC and LC-MS to identify side products like unreacted intermediates.

    • Data Table : Synthesis Parameters for Analogous Tetrazines
CompoundYield (%)Purification MethodKey NMR Peaks (δ, ppm)
3-(4-Methoxyphenyl)-tetrazine49Silica gel (20% Et₂O/pentane)10.13 (s, 1H), 8.61–8.57 (m)
3-Methyl-tetrazine derivatives36–63Column chromatography3.93 (s, OCH₃)

Q. How can spectroscopic data (NMR, HRMS) be interpreted to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and aromatic protons (δ ~7.0–8.6 ppm for phenyl substituents) .
  • ¹³C NMR : Ethoxy carbons appear at δ ~14–60 ppm, while tetrazine ring carbons resonate at δ ~160–170 ppm .
  • HRMS : Calculate exact mass using molecular formula (C₁₁H₁₁N₄O) and compare with experimental values (e.g., [M+H]⁺ expected m/z: 215.0933).

Advanced Research Questions

Q. What strategies mitigate contradictions in reactivity data for this compound in inverse electron-demand Diels-Alder (IEDDA) reactions?

  • Methodological Answer : Discrepancies in reaction rates or regioselectivity may arise from electronic or steric effects. Address this by:
  • Computational Modeling : Use DFT calculations (e.g., Gaussian, COMSOL) to predict electron density distribution and transition states .
  • Experimental Validation : Compare computational predictions with kinetic studies (e.g., UV-Vis monitoring of IEDDA kinetics with dienophiles like norbornene).
  • Steric Maps : Generate steric hindrance maps (e.g., using Molinspiration) to assess substituent effects .

Q. How can this compound be functionalized for bioconjugation, and what analytical methods validate successful modification?

  • Methodological Answer :
  • Functionalization : Introduce click-compatible groups (e.g., alkynes for SPAAC) via nucleophilic substitution or cross-coupling. For example, replace ethoxy with aminopropyl groups for antibody conjugation .

  • Validation :

  • MALDI-TOF MS : Confirm molecular weight shifts post-conjugation.

  • Fluorescence Quenching : Monitor tetrazine fluorescence decay upon reaction with tetrazine-quenched probes (TQPs) .

    • Data Table : Bioconjugation Efficiency
Functional GroupReaction Time (h)Conjugation Efficiency (%)
Alkyne285
Azide478

Q. What factorial design approaches optimize the scalability of this compound synthesis?

  • Methodological Answer : Use a 2³ factorial design to assess variables:
  • Factors : Temperature (25°C vs. 40°C), solvent (DMF vs. THF), catalyst (none vs. CuI).
  • Responses : Yield, purity, reaction time.
  • Analysis : ANOVA identifies significant factors. For example, CuI may reduce reaction time by 30% but lower purity by 5% .

Methodological Integration

Q. How can computational tools enhance experimental design for this compound applications?

  • Methodological Answer :
  • Virtual Screening : Use AutoDock or Schrödinger Suite to predict binding affinities for tetrazine-based probes in biological targets.
  • Process Simulation : COMSOL Multiphysics models reaction kinetics and mass transfer in flow reactors .
  • Data Management : Leverage ELN (Electronic Lab Notebook) software for reproducible data tracking and metadata organization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.